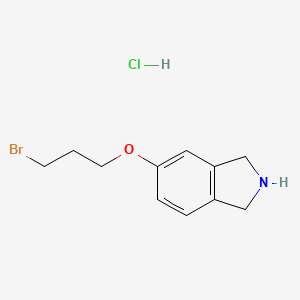
5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The compound is characterized by the presence of a bromopropoxy group attached to the isoindole core, and it is typically used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride involves several steps. One common method includes the reaction of 2,3-dihydro-1H-isoindole with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(3-Bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products or other reduced forms of the compound.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-Bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride involves its interaction with specific molecular targets. The bromopropoxy group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biological pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar compounds to 5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride include:
(3-Bromopropoxy)-tert-butyldimethylsilane: This compound also contains a bromopropoxy group but is attached to a different core structure.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Another bromopropoxy-containing compound with a different heterocyclic core.
1-Bromo-3-(tert-butyldimethylsiloxy)propane: Similar in structure but with a different functional group attached to the bromopropoxy moiety.
The uniqueness of this compound lies in its specific isoindole core, which imparts distinct chemical and biological properties compared to other bromopropoxy-containing compounds.
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
5-(3-bromopropoxy)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-4-1-5-14-11-3-2-9-7-13-8-10(9)6-11;/h2-3,6,13H,1,4-5,7-8H2;1H |
InChI Key |
FMTIXLOPFPZFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)OCCCBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















